![molecular formula C22H23NO4S2 B1663440 左芬普利 CAS No. 81872-10-8](/img/structure/B1663440.png)
左芬普利
描述
佐芬普利是一种保护心脏并帮助降低血压的药物。它是一种血管紧张素转换酶抑制剂。佐芬普利是一种前药,这意味着它在体内被转化为其活性形式佐芬普利拉特。 它于 1978 年获得专利,并于 2000 年获得医疗使用许可 .
科学研究应用
Hypertension Management
Zofenopril has demonstrated efficacy as both monotherapy and in combination with diuretics for controlling hypertension. Clinical studies, including those from the SMILE (Survival of Myocardial Infarction Long-term Evaluation) program, indicate that zofenopril effectively lowers blood pressure and improves clinical outcomes in hypertensive patients .
Post-Myocardial Infarction Treatment
Zofenopril has been shown to provide significant cardioprotective effects in patients following acute myocardial infarction. A pooled analysis of data from the SMILE studies indicated that early administration of zofenopril significantly reduced the risk of major cardiovascular events by 40% compared to placebo, with benefits evident within the first six weeks of treatment .
Table 1: Summary of Clinical Outcomes from SMILE Studies
Outcome Measure | Zofenopril Group (n=1808) | Placebo Group (n=951) | Lisinopril Group (n=520) | Ramipril Group (n=351) |
---|---|---|---|---|
Major CV Events (at 1 year) | 29% | 40% | 37% | 37% |
Risk Reduction vs. Placebo | -40% | - | -23% | -22% |
Early Benefit (first 6 weeks) | -28% | - | -19% | - |
Cost-Effectiveness
Research indicates that zofenopril is a cost-effective option for managing patients with left ventricular dysfunction post-MI. A study revealed that zofenopril treatment led to a significant reduction in major cardiovascular events compared to ramipril, with a number needed to treat (NNT) of 13, meaning one event could be prevented for every 13 patients treated with zofenopril instead of ramipril .
Case Studies and Clinical Trials
Numerous clinical trials have substantiated the benefits of zofenopril:
- SMILE Program : Involves multiple randomized controlled trials assessing zofenopril's impact on cardiovascular outcomes post-MI.
- Long-term Follow-up Studies : Patients treated with zofenopril reported fewer angina episodes and improved left ventricular ejection fraction compared to those receiving standard treatments .
Table 2: Key Findings from Clinical Trials
Study Name | Population Size | Treatment Duration | Key Findings |
---|---|---|---|
SMILE Program | 3630 | 6-48 weeks | Reduced CV death/hospitalization by 40% vs placebo |
Cost-Effectiveness Study | 716 | 12 months | NNT of 13 for major CV event prevention |
Safety Profile
Zofenopril is generally well-tolerated, with a safety profile comparable to other ACE inhibitors like lisinopril and ramipril. Adverse effects such as cough are less prevalent with zofenopril compared to traditional ACEIs, making it a suitable option for patients sensitive to these side effects .
作用机制
佐芬普利通过抑制血管紧张素转换酶发挥作用,该酶负责将血管紧张素 I 转化为血管紧张素 II。血管紧张素 II 是一种强烈的血管收缩剂,可升高血压。通过抑制该酶,佐芬普利可降低血管紧张素 II 的水平,从而导致血管扩张和血压下降。 佐芬普利的分子靶点包括血管紧张素转换酶和肾素-血管紧张素-醛固酮系统 .
准备方法
佐芬普利通过一系列化学反应合成。合成路线包括制备关键中间体佐芬普利拉特,然后将其酯化生成佐芬普利。反应条件通常涉及使用有机溶剂和催化剂来促进反应。 工业生产方法通常涉及使用类似反应条件的大规模合成,但经过优化以提高效率和产量 .
化学反应分析
佐芬普利经历了几种类型的化学反应,包括水解、氧化和还原。佐芬普利的水解导致其活性代谢产物佐芬普利拉特的形成。氧化反应可导致二硫化物的形成,而还原反应可将二硫化物转化回硫醇。 这些反应中常用的试剂包括酸、碱以及氧化剂或还原剂 .
相似化合物的比较
佐芬普利与其他血管紧张素转换酶抑制剂相似,例如卡托普利、依那普利、利辛普利和雷米普利。佐芬普利具有一些独特的特性,包括更高的亲脂性和组织穿透性、更低的缓激肽依赖性效应以及显著的抗氧化作用。 这些特性有助于其心脏保护作用,使其成为治疗高血压和心血管疾病的宝贵选择 .
生物活性
Zofenopril is an angiotensin-converting enzyme (ACE) inhibitor that has been studied for its cardiovascular benefits and potential antitumor activity. This article provides a comprehensive overview of the biological activity of zofenopril, focusing on its mechanisms of action, efficacy in clinical settings, and emerging research findings.
Zofenopril functions primarily as an ACE inhibitor, blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This action leads to vasodilation, reduced blood pressure, and decreased workload on the heart. Additionally, zofenopril has unique properties that enhance hydrogen sulfide (H₂S) bioavailability, which contributes to its cardioprotective effects. H₂S is known to promote endothelial function and has antioxidant properties that protect against ischemia-reperfusion injury and pressure overload heart failure .
Key Mechanisms:
- ACE Inhibition: Reduces angiotensin II levels, leading to vasodilation.
- H₂S Donating Properties: Enhances endothelial nitric oxide synthase (eNOS) activity, improving myocardial nitric oxide availability.
- Antioxidant Effects: Protects cardiac tissues from oxidative stress.
Clinical Efficacy
Zofenopril's efficacy has been demonstrated in various clinical trials, particularly in patients with acute myocardial infarction (AMI) and hypertension. The SMILE studies revealed that zofenopril significantly reduces the risk of death and severe congestive heart failure when administered early after AMI.
Table 1: Clinical Outcomes in SMILE Studies
Outcome | Zofenopril Group (%) | Placebo Group (%) | Risk Reduction (%) |
---|---|---|---|
Death or Severe Congestive HF | 7.1 | 10.6 | 34 |
Mortality Rate After 1 Year | 10.0 | 14.1 | 29 |
The cumulative reduction in major cardiovascular events was notable, with a significant decrease in both short-term and long-term mortality rates among patients treated with zofenopril compared to placebo .
Antitumor Activity
Recent studies have explored zofenopril's potential antitumor effects. A study on Ehrlich solid tumor-bearing mice demonstrated that zofenopril treatment led to a significant reduction in tumor weight and serum levels of interleukin-6 (IL-6) and vascular endothelial growth factor (VEGF). The compound also modulated gene expression related to apoptosis and cell cycle regulation:
- Downregulated Genes: Cyclin-D, ACE-1, Bcl2
- Upregulated Gene: BAX (pro-apoptotic)
- Increased CBS Expression: Enhances endogenous H₂S production
These findings suggest that zofenopril may exert tumor-suppressive effects through multiple signaling pathways, including PI3K/Akt and CBS pathways .
Case Studies
Several case studies have highlighted the effectiveness of zofenopril in various patient populations:
- Acute Myocardial Infarction: In a cohort of 1556 patients treated within 24 hours of symptom onset, zofenopril significantly improved outcomes compared to placebo, showing a 34% reduction in severe congestive heart failure events over six weeks .
- Hypertension Management: Zofenopril has been effective as both monotherapy and in combination with diuretics for managing hypertension, demonstrating sustained blood pressure control over time .
属性
IUPAC Name |
(2S,4S)-1-[(2S)-3-benzoylsulfanyl-2-methylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4S2/c1-15(14-28-22(27)16-8-4-2-5-9-16)20(24)23-13-18(12-19(23)21(25)26)29-17-10-6-3-7-11-17/h2-11,15,18-19H,12-14H2,1H3,(H,25,26)/t15-,18+,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIDUHCBNLFXEF-MNEFBYGVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC(=O)C1=CC=CC=C1)C(=O)N2CC(CC2C(=O)O)SC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CSC(=O)C1=CC=CC=C1)C(=O)N2C[C@H](C[C@H]2C(=O)O)SC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046640 | |
Record name | Zofenopril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81872-10-8 | |
Record name | Zofenopril | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81872-10-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Zofenopril [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081872108 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zofenopril | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13166 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Zofenopril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ZOFENOPRIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/290ZY759PI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。